molecular formula C17H20N2O4 B12120501 5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B12120501
M. Wt: 316.35 g/mol
InChI Key: AWJWLPIOTHNLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a pyranone ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves a multi-step process. One common method includes the reaction of substituted piperazine with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

5-hydroxy-2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one

InChI

InChI=1S/C17H20N2O4/c1-22-14-4-2-3-13(9-14)19-7-5-18(6-8-19)11-15-10-16(20)17(21)12-23-15/h2-4,9-10,12,21H,5-8,11H2,1H3

InChI Key

AWJWLPIOTHNLGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.